

Application Note: Quantitative Analysis of Ethyl 10-oxooctadecanoate in Biological Samples

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Compound of Interest

Compound Name: *Octadecanoic acid, 10-oxo-, ethyl ester*

CAS No.: *18490-59-0*

Cat. No.: *B3111688*

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Executive Summary

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of ethyl 10-oxooctadecanoate (Ethyl 10-oxo-18:0) in human plasma and serum.

Ethyl 10-oxooctadecanoate is a bioactive lipid metabolite situated at the intersection of gut microbial metabolism and ethanol processing. While 10-oxooctadecanoic acid (KetoA) is a well-documented gut microbial metabolite derived from oleic acid [1], its ethyl ester form represents a specific biomarker potentially indicating the simultaneous presence of specific gut flora (*Lactobacillus*, *Stenotrophomonas*) and ethanol consumption.

Key Advantages of this Protocol:

- **Specificity:** Uses MRM (Multiple Reaction Monitoring) to distinguish the 10-oxo isomer from other fatty acid ethyl esters (FAEEs).

- **Stability:** Incorporates an optimized Liquid-Liquid Extraction (LLE) to prevent ex-vivo hydrolysis by plasma esterases.
- **Sensitivity:** Achieves Lower Limit of Quantitation (LLOQ) in the low ng/mL range using APCI or ESI+ ionization.

Scientific Background & Mechanism[1]

The Analyte

- IUPAC Name: Ethyl 10-oxooctadecanoate[1]
- Chemical Formula: C₂₀H₃₈O₃[1]
- Molecular Weight: 326.51 g/mol
- Lipophilicity (LogP): ~6.5 (Highly lipophilic)

Biological Context

The formation of ethyl 10-oxooctadecanoate is hypothesized to occur via two pathways:

- **Direct Esterification:** Host or microbial esterification of the gut metabolite 10-oxooctadecanoic acid in the presence of ethanol.
- **Oxidative Modification:** Oxidation of ethyl oleate (a standard FAEE marker for alcohol) at the C10 position.

Accurate quantification is critical for researchers investigating the "Gut-Liver-Alcohol Axis," particularly in non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD) studies.

Method Development Strategy

Internal Standard Selection

To ensure rigorous quantification, a stable isotope-labeled internal standard (SIL-IS) with similar physicochemical properties is required.

- **Primary Choice:** Ethyl Oleate-d₅ (Commercial availability is high; retention time is similar).

- Secondary Choice: Ethyl Palmitate-d5.
- Note: Since a deuterated 10-oxo-18:0 ethyl ester is not commercially standard, Ethyl Oleate-d5 is the industry-accepted surrogate due to matched chain length and ester functionality.

Ionization Strategy: APCI vs. ESI

Neutral lipids like FAEEs lack acidic/basic groups for easy ionization.

- ESI (Electrospray Ionization): Often results in low sensitivity unless ammonium adducts are targeted.
- APCI (Atmospheric Pressure Chemical Ionization): Recommended. Provides superior ionization for neutral lipids by promoting protonation via corona discharge, reducing matrix suppression from phospholipids [2].

Experimental Protocol

Materials & Reagents

- Standards: Ethyl 10-oxooctadecanoate (Custom synthesis or high-purity standard), Ethyl Oleate-d5 (IS).
- Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Hexane, MTBE (Methyl tert-butyl ether).
- Additives: Ammonium Formate, Formic Acid.
- Matrix: Human Plasma (K2EDTA).

Sample Preparation (The "Cold-Stop" LLE)

Critical: FAEEs are susceptible to hydrolysis by plasma esterases/lipases. All steps must be performed on ice, and sodium fluoride (NaF) can be added to collection tubes as an inhibitor.

Step-by-Step Workflow:

- Thawing: Thaw plasma samples at 4°C. Vortex gently.

- Aliquot: Transfer 100 μ L of plasma to a borosilicate glass tube.
- IS Addition: Add 10 μ L of Internal Standard solution (Ethyl Oleate-d5, 1 μ g/mL in MeOH). Vortex 10s.
- Protein Precipitation/Stop Solution: Add 200 μ L cold Acetone (-20°C). Vortex 30s. This precipitates proteins and halts esterase activity.
- Extraction: Add 600 μ L Hexane (or Isooctane).
 - Why Hexane? It selectively extracts neutral lipids (FAEEs) while leaving behind polar phospholipids that cause matrix effects.
- Agitation: Mechanical shaker for 10 min at RT.
- Phase Separation: Centrifuge at 3,500 x g for 10 min at 4°C.
- Transfer: Transfer 500 μ L of the upper organic layer (Hexane) to a clean glass vial.
- Dry Down: Evaporate to dryness under a stream of Nitrogen at 35°C.
- Reconstitution: Reconstitute in 100 μ L Methanol/Acetonitrile (1:1). Vortex 1 min. Transfer to LC vial with insert.

Instrumental Analysis (LC-MS/MS)

Chromatography (UHPLC):

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 μ m).
- Column Temp: 50°C.
- Flow Rate: 0.4 mL/min.
- Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 2 mM Ammonium Formate + 0.1% Formic Acid.

- Gradient:
 - 0-1 min: 60% B
 - 1-8 min: Linear to 98% B
 - 8-10 min: Hold 98% B
 - 10.1 min: Re-equilibrate 60% B

Mass Spectrometry (APCI+):

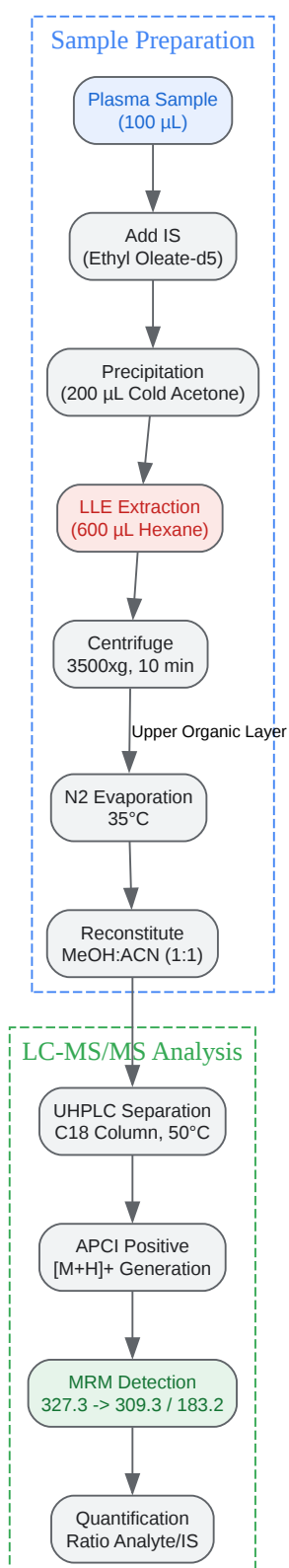
- Source: APCI Positive Mode.
- Corona Current: 4-5 μ A.
- Source Temp: 350°C.
- Probe Temp: 450°C.

MRM Transitions: Optimization: The keto group allows for specific alpha-cleavage fragments.

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)	Role
Ethyl 10-oxooctadecanoate	327.3	309.3 (Loss of H ₂ O)	15	Quantifier
281.3 (Loss of EtOH)	20	Qualifier 1		
183.2 (Alpha-cleavage)	25	Qualifier 2		
Ethyl Oleate-d ₅ (IS)	316.3	298.3 (Loss of H ₂ O)	15	Quantifier

Visual Workflows

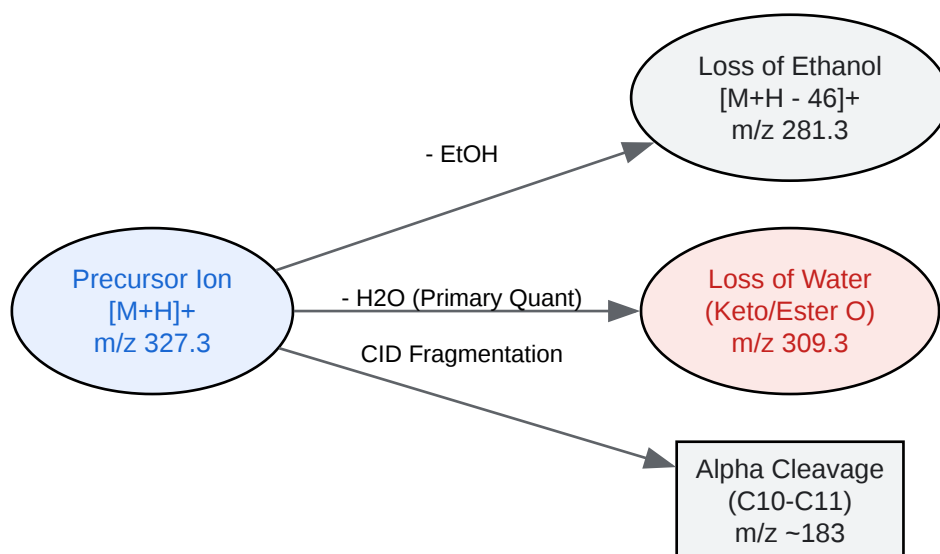
Analytical Workflow Diagram



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Caption: Figure 1: Optimized "Cold-Stop" LLE and APCI-MS/MS workflow for neutral lipid analysis.

Fragmentation Logic (Mechanism)



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Caption: Figure 2: Proposed APCI fragmentation pathway for Ethyl 10-oxooctadecanoate.

Method Validation Criteria (FDA/EMA Aligned)

To ensure this protocol meets regulatory standards for bioanalysis, the following parameters must be validated:

Parameter	Acceptance Criteria	Experimental approach
Linearity		8-point calibration curve (e.g., 1 – 1000 ng/mL) in surrogate matrix (BSA or stripped plasma).
Accuracy	85-115%	Spiked QC samples at Low, Mid, High levels (n=5).
Precision	CV < 15%	Intra-day and Inter-day repeatability.
Recovery	> 70%	Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect	85-115%	Compare post-extraction spike in matrix vs. solvent standard.
Stability	< 15% deviation	Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Troubleshooting & Optimization

- High Background Noise:
 - Cause: Contamination from solvents or plasticware.
 - Fix: Use glass inserts and pre-wash glassware with Acetone. Avoid plastic pipette tips for organic solvent transfer if possible, or use low-retention tips.
- Peak Tailing:
 - Cause: Secondary interactions with free silanols on the column.
 - Fix: Ensure Ammonium Formate (buffer) is fresh. Increase column temperature to 55°C.
- Low Sensitivity:

- Cause: Poor ionization in ESI.
- Fix: Switch to APCI (as recommended). If stuck with ESI, add 0.5 mM Lithium Acetate to mobile phase to drive adduct formation (requires changing MRM transitions).

References

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Sources

- [1. Octadecanoic acid, 10-oxo-, ethyl ester | C20H38O3 | CID 14833643 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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